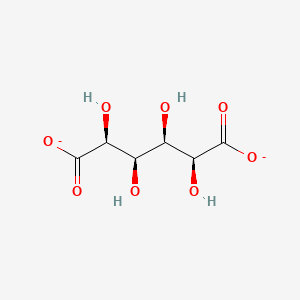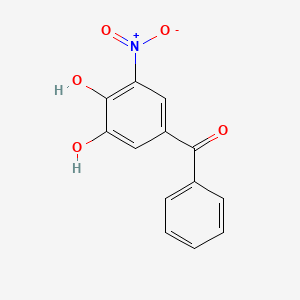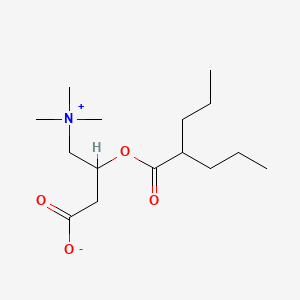
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate involves specific synthetic routes and reaction conditions. One common method includes the dehydration of D-glucarate, which can be catalyzed by enzymes such as glucarate dehydratase . This enzyme facilitates the conversion of D-glucarate to D-idarate through a series of dehydration and epimerization reactions . Industrial production methods may involve the use of biocatalysts and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its dehydration to form 5-keto-4-deoxy-D-glucarate . Common reagents used in these reactions include strong acids or bases, which facilitate the removal of water molecules and promote the formation of the desired products . The major products formed from these reactions include 5-keto-4-deoxy-D-glucarate and other related compounds .
Scientific Research Applications
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology, it plays a role in the study of metabolic pathways and enzyme mechanisms . In medicine, this compound is investigated for its potential therapeutic effects, particularly in the regulation of biological clocks and circadian rhythms in plants . Additionally, it has industrial applications in the production of biodegradable polymers and other environmentally friendly materials .
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate involves its interaction with specific enzymes and molecular targets. For instance, glucarate dehydratase catalyzes the conversion of D-idarate to 5-keto-4-deoxy-D-glucarate through a series of dehydration and epimerization reactions . This process involves the removal of water molecules and the stabilization of intermediate compounds by hydrogen bonding and interaction with divalent metal cations such as magnesium . These molecular interactions and pathways are crucial for the compound’s biological and chemical effects.
Comparison with Similar Compounds
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate can be compared with other similar compounds, such as L-idarate(2-) and D-glucarate . While this compound and L-idarate(2-) are enantiomers, they exhibit different stereochemical properties and biological activities . D-glucarate, on the other hand, is a precursor to this compound and undergoes similar chemical reactions but with distinct reaction intermediates and products . The uniqueness of this compound lies in its specific structural configuration and its role in various biochemical pathways .
Properties
Molecular Formula |
C6H8O8-2 |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3+,4+/m1/s1 |
InChI Key |
DSLZVSRJTYRBFB-MMPJQOAZSA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Isomeric SMILES |
[C@@H]([C@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)
![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)
![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)

![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)







